Gemcitabine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

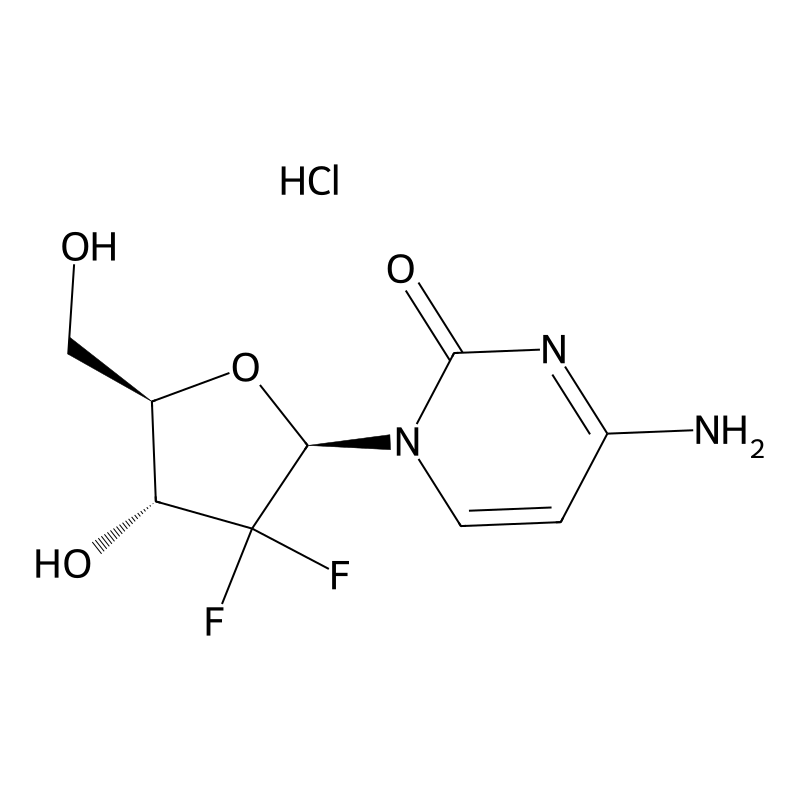

Gemcitabine hydrochloride is a potent nucleoside analog primarily used as an anticancer agent. It is chemically designated as 2'-deoxy-2',2'-difluorocytidine monohydrochloride and is characterized by the replacement of hydroxyl groups with fluorine atoms on the ribose sugar. This modification enhances its efficacy as a chemotherapeutic drug by promoting apoptosis in malignant cells and inhibiting DNA synthesis during the S-phase of the cell cycle. The compound has a molecular formula of C₉H₁₂ClF₂N₃O₄, with a molecular weight of approximately 299.66 g/mol .

Gemcitabine hydrochloride is marketed under the brand name Gemzar and is administered intravenously. It is indicated for various cancers, including pancreatic, non-small cell lung cancer, ovarian cancer, and breast cancer, often in combination with other chemotherapeutic agents .

Gemcitabine hydrochloride is a potent chemotherapy drug with significant side effects []. Common side effects include myelosuppression (reduced blood cell production), nausea, vomiting, fatigue, and hair loss []. Gemcitabine can also be irritating to veins and cause injection site reactions [].

Important Safety Information:

- Gemcitabine is only administered by intravenous infusion under the supervision of a qualified healthcare professional [].

- Due to its teratogenicity (risk of birth defects), gemcitabine is contraindicated in pregnant women [].

- Careful monitoring of blood cell counts is essential during gemcitabine therapy [].

Data

The specific LD50 (lethal dose 50%) for gemcitabine hydrochloride is not readily available in publicly accessible scientific databases. However, extensive clinical trials have established its safety profile and potential side effects [].

Mechanism of Action

Gemcitabine acts as an antimetabolite, mimicking the natural nucleoside deoxycytidine. Once incorporated into DNA during cell division, it disrupts DNA synthesis and replication, ultimately leading to cell death. Additionally, gemcitabine can inhibit DNA repair mechanisms, further enhancing its anti-tumor effects. Source: National Cancer Institute:

Applications in Cancer Research

Gemcitabine is approved for the treatment of various cancers, including:

- Pancreatic cancer: Gemcitabine remains the first-line therapy for advanced pancreatic cancer, demonstrating improved survival rates compared to other options. Source: National Cancer Institute

- Breast cancer: Gemcitabine is often used in combination with other chemotherapeutic agents for advanced or metastatic breast cancer. Source: American Cancer Society

- Non-small cell lung cancer: Gemcitabine is used in combination with other drugs for specific types of non-small cell lung cancer. Source: National Cancer Institute:

- Bladder cancer: Gemcitabine is used in combination with other therapies for advanced or metastatic bladder cancer. Source: American Cancer Society

Beyond its established applications, gemcitabine is actively investigated in clinical trials for various other malignancies, including:

- Ovarian cancer

- Esophageal cancer

- Head and neck cancer

- Lymphoma

These studies aim to evaluate the efficacy and safety of gemcitabine alone or in combination with other treatment modalities for these cancers.

Drug Delivery and Combination Therapies

Research efforts are ongoing to improve the delivery and efficacy of gemcitabine. This includes exploring:

- Nanoparticle-based drug delivery systems: These systems aim to deliver gemcitabine directly to tumor cells, reducing systemic side effects. Source: National Institutes of Health:

- Combination therapies with other chemotherapeutic agents or targeted therapies: Combining gemcitabine with other drugs can potentially enhance its anti-tumor activity and overcome resistance mechanisms. Source: National Cancer Institute:

Resistance Mechanisms

Research is also focused on understanding and overcoming resistance to gemcitabine treatment. This includes identifying genetic mutations that contribute to resistance and developing strategies to circumvent them. Source: National Cancer Institute:

- Deamination: In acidic conditions (0.1 N HCl), gemcitabine can deaminate to form its uridine analogue, with approximately 86% of the initial gemcitabine remaining stable after four weeks .

- Anomerization: Under basic conditions (0.1 N NaOH), gemcitabine can anomerize, resulting in the formation of its alpha-anomer. This reaction is unusual and involves an acyclic intermediate .

- Phosphorylation: Once inside the cell, gemcitabine is phosphorylated by deoxycytidine kinase to produce gemcitabine monophosphate, which is subsequently converted into active metabolites: gemcitabine diphosphate and gemcitabine triphosphate. These metabolites inhibit DNA synthesis by competing with deoxycytidine triphosphate for incorporation into DNA .

The primary biological activity of gemcitabine hydrochloride lies in its ability to inhibit DNA synthesis and promote apoptosis in cancer cells. The active metabolites, particularly gemcitabine triphosphate, compete with deoxycytidine triphosphate for incorporation into DNA strands, leading to chain termination and cell death . Additionally, gemcitabine diphosphate inhibits ribonucleotide reductase, reducing the availability of deoxynucleotides necessary for DNA replication .

Gemcitabine exhibits cell cycle specificity, predominantly affecting cells in the S-phase and also blocking progression through the G1/S-phase boundary . Its broad spectrum of antitumor activity makes it effective against various malignancies.

The synthesis of gemcitabine hydrochloride involves several steps:

- Starting Materials: The synthesis typically begins with 2-deoxycytidine as a precursor.

- Fluorination: The hydroxyl groups on the ribose sugar are replaced by fluorine atoms using fluorination reagents.

- Formation of Hydrochloride Salt: The final step involves converting gemcitabine into its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications .

Various patents detail specific methods for synthesizing gemcitabine and its intermediates, focusing on optimizing yield and purity for clinical use .

Gemcitabine hydrochloride is primarily used in oncology for treating:

- Pancreatic Cancer: Often as a first-line treatment.

- Non-Small Cell Lung Cancer: Typically in combination with cisplatin.

- Ovarian Cancer: Used alongside carboplatin.

- Breast Cancer: Administered in combination with paclitaxel.

Additionally, ongoing research is exploring its efficacy against other tumor types and potential use in combination therapies to enhance treatment outcomes .

Interaction studies have shown that gemcitabine can have synergistic effects when combined with other chemotherapeutic agents. For instance:

- Cisplatin: Gemcitabine has demonstrated synergistic activity when administered sequentially before cisplatin treatment, enhancing efficacy against certain cancer xenografts .

- Paclitaxel: In breast cancer treatment regimens, combining gemcitabine with paclitaxel has been shown to improve patient outcomes compared to monotherapy .

These interactions highlight the importance of combination therapies in maximizing antitumor effects while minimizing resistance development.

Several compounds share structural similarities or mechanisms of action with gemcitabine hydrochloride. Below are some notable examples:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cytarabine | Nucleoside analog | Inhibits DNA synthesis | Primarily effective against leukemia |

| Fludarabine | Nucleoside analog | Inhibits DNA synthesis | Used mainly in hematological malignancies |

| Azacitidine | Nucleoside analog | Inhibits DNA methylation | Primarily used for myelodysplastic syndromes |

| Capecitabine | Prodrug | Converted to 5-fluorouracil | Oral administration |

Gemcitabine's unique feature lies in its dual mechanism of action through both competitive inhibition of DNA synthesis and modulation of nucleotide pools via ribonucleotide reductase inhibition, which distinguishes it from other nucleoside analogs like cytarabine and fludarabine .

Nucleoside Transporter-Mediated Cellular Uptake Mechanisms

Gemcitabine’s hydrophilic nature necessitates protein-mediated transport across cell membranes, primarily facilitated by solute carrier (SLC) transporters. Three key transporters dominate this process:

- Equilibrative Nucleoside Transporter 1 (ENT1/SLC29A1): Mediates bidirectional diffusion, operating independently of sodium gradients. ENT1 exhibits moderate affinity for gemcitabine (Km ≈ 160 µM) and is ubiquitously expressed in epithelial tissues.

- Concentrative Nucleoside Transporter 1 (CNT1/SLC28A1): A sodium-dependent transporter with high affinity (Km ≈ 18 µM), CNT1 preferentially imports pyrimidine nucleosides and is overexpressed in pancreatic malignancies.

- Concentrative Nucleoside Transporter 3 (CNT3/SLC28A3): Displays broad substrate specificity, including purines and pyrimidines, with intermediate affinity (Km ≈ 27 µM).

Table 1: Gemcitabine Transporters and Kinetic Parameters

| Transporter | Gene | Sodium Dependency | Affinity (Km, µM) | Tissue Expression |

|---|---|---|---|---|

| ENT1 | SLC29A1 | No | 160 | Ubiquitous |

| CNT1 | SLC28A1 | Yes | 18 | Pancreas, liver, intestine |

| CNT3 | SLC28A3 | Yes | 27 | Lung, kidney, placenta |

Deficiencies in these transporters correlate with clinical resistance. For instance, pancreatic cancer cells lacking CNT1 exhibit 39- to 1,800-fold reduced gemcitabine sensitivity. Pharmacogenomic studies further associate SLC28A1 polymorphisms (e.g., rs3825876) with neutropenia risk and survival outcomes in metastatic breast cancer.

Intracellular Phosphorylation Pathways and Metabolic Activation

Gemcitabine undergoes sequential phosphorylation to active metabolites, a process governed by kinetic and regulatory mechanisms:

- Deoxycytidine Kinase (DCK): Catalyzes the rate-limiting monophosphorylation (gemcitabine → dFdCMP) with a Km of 4.6 µM. DCK activity is feedback-inhibited by dCTP, creating a competitive interplay with endogenous nucleotides.

- UMP/CMP Kinase (CMPK1): Converts dFdCMP to diphosphate (dFdCDP) under magnesium-dependent conditions. CMPK1’s dCMP kinase activity is uniquely enhanced by free Mg²⁺, unlike its CMP/UMP phosphorylation.

- Nucleoside Diphosphate Kinase (NDPK): Generates the triphosphate metabolite (dFdCTP), which accumulates intracellularly at concentrations up to 20 µM.

Table 2: Enzymes in Gemcitabine Activation

| Enzyme | Step | Km (µM) | Regulatory Factors |

|---|---|---|---|

| DCK | dFdC → dFdCMP | 4.6 | Inhibited by dCTP |

| CMPK1 | dFdCMP → dFdCDP | 14.1 | Mg²⁺-dependent activation |

| NDPK | dFdCDP → dFdCTP | N/A | Substrate availability |

Approximately 90% of intracellular gemcitabine is inactivated by cytidine deaminase (CDA), yielding difluorodeoxyuridine (dFdU). Genetic variants in CDA (e.g., rs2072671) alter deamination rates, influencing toxicity profiles.

DNA Synthesis Inhibition Through Chain Termination Mechanisms

dFdCTP incorporates into elongating DNA strands during replication, mimicking deoxycytidine triphosphate (dCTP). This incorporation induces masked chain termination:

- Misincorporation: dFdCTP pairs with deoxyguanosine, permitting addition of one subsequent nucleotide before replication arrest.

- Proofreading Evasion: The 3′→5′ exonuclease domain of DNA polymerase fails to excise dFdCTP due to its non-terminal position, preventing repair.

- DNA Fragmentation: Unresolved termination sites trigger single-strand breaks, activating p53-mediated apoptosis.

In vitro studies demonstrate that 10 µM dFdCTP reduces DNA synthesis by 50% within 4 hours, with effects persisting for 48 hours post-exposure.

Ribonucleotide Reductase Suppression and dNTP Pool Modulation

dFdCDP allosterically inhibits ribonucleotide reductase (RNR), the enzyme catalyzing de novo dNTP synthesis:

- Mechanism: dFdCDP binds RNR’s activity site, stabilizing its inactive conformation and reducing catalytic turnover by 80%.

- dNTP Depletion: RNR inhibition depletes dCTP pools (IC₅₀ ≈ 0.5 µM), enhancing dFdCTP incorporation by reducing competition.

Table 3: Effects of RNR Inhibition on dNTP Levels

| dNTP | Baseline (µM) | Post-Gemcitabine (µM) | Reduction (%) |

|---|---|---|---|

| dCTP | 25 | 5 | 80 |

| dATP | 40 | 35 | 12.5 |

| dGTP | 18 | 15 | 16.7 |

| dTTP | 30 | 28 | 6.7 |

Data adapted from in vitro models show selective dCTP reduction, creating a self-potentiating cycle favoring dFdCTP-DNA incorporation.

Self-Potentiation Effects in Anticancer Activity

Gemcitabine exhibits unique temporal self-potentiation through three synergistic mechanisms:

- dCTP Depletion: RNR inhibition lowers dCTP, reducing competition for dFdCTP incorporation.

- DCK Upregulation: dFdCDP downregulates dCK inhibitors, enhancing phosphorylation capacity.

- Transporter Induction: Acute gemcitabine exposure upregulates ENT1 and CNT1 expression by 6–8 fold, increasing intracellular accumulation.

These effects culminate in prolonged intracellular dFdCTP retention (t₁/₂ ≈ 24 hours vs. plasma t₁/₂ of 42–94 minutes), enabling sustained DNA damage despite rapid systemic clearance.

Deoxycytidine kinase (DCK) is essential for gemcitabine activation, catalyzing its phosphorylation to gemcitabine monophosphate. Downregulation of DCK expression or activity directly impairs prodrug activation, a hallmark of resistance. CRISPR knockout screens in pancreatic ductal adenocarcinoma (PDAC) models identified DCK deficiency as the primary driver of gemcitabine resistance [2]. DCK-deficient cells exhibited metabolic reprogramming, with upregulated MYC targets, folate/one-carbon metabolism, and glutamine pathways [2]. This shift enables survival under gemcitabine stress by bypassing nucleotide synthesis bottlenecks. Clinically, low DCK expression correlates with poor survival in gemcitabine-treated PDAC patients, underscoring its role as a resistance biomarker [2].

Ribonucleotide Reductase M1/M2 Subunit Overexpression

Ribonucleotide reductase (RNR), composed of RRM1 and RRM2 subunits, catalyzes deoxyribonucleotide synthesis. Overexpression of RRM1 or RRM2 confers resistance by competing with gemcitabine diphosphate, the active metabolite that inhibits RNR. Structural studies reveal that gemcitabine inactivates RNR in a reductant-dependent manner: in reducing environments, it binds RNR’s R1 subunit, while in non-reducing conditions, it disrupts the R2 subunit’s tyrosyl radical [3]. RRM1 upregulation is particularly critical, as it stabilizes RNR’s quaternary structure, enabling continued dNTP synthesis despite gemcitabine’s presence [1]. Tumors with elevated RRM1/RRM2 exhibit 3.2-fold higher IC50 values for gemcitabine compared to controls [1].

ABC Transporter-Mediated Drug Efflux Pathways

ATP-binding cassette (ABC) transporters, including MRP5 (ABCC5), actively export gemcitabine and its metabolites, reducing intracellular accumulation. In PDAC models, MRP5 overexpression increased gemcitabine IC50 by 4.1-fold, while MRP5 silencing restored sensitivity [4]. Mechanistically, MRP5 effluxes gemcitabine monophosphate, bypassing intracellular trapping [4]. Additionally, epithelial-mesenchymal transition (EMT) downregulates the uptake transporter ENT1 while upregulating ABC transporters, creating a dual resistance mechanism [5]. For example, N-cadherin expression during EMT reduces ENT1 membrane localization by 60%, impairing gemcitabine influx [5].

Hedgehog/Wnt/Notch Signaling Pathway Reactivation

Hedgehog (Hh) signaling drives resistance via GLI transcription factors. In gemcitabine-resistant PDAC cells, GLI1/2 upregulation increased SOX2 expression, enriching tumor-initiating cells (TICs). GLI2 knockdown reduced tumor sphere formation by 75% and sensitized cells to gemcitabine [6]. Notably, Smoothened inhibitors (e.g., BMS833923) only partially reversed resistance, suggesting non-canonical Hh activation [6]. Wnt/β-catenin and Notch pathways similarly sustain TIC populations, though their roles are less pronounced than Hh in PDAC [6].

Epithelial-Mesenchymal Transition and Cancer Stem Cell Enrichment

EMT promotes resistance by downregulating nucleoside transporters and enriching CD24+/CD44+ cancer stem cells (CSCs). In PDAC, EMT reduces ENT1 membrane localization by 40–60%, while CSC populations exhibit 5-fold higher ABC transporter expression [5] [1]. Cadherin switching (E- to N-cadherin) during EMT suppresses ENT1 via EpCAM loss, as demonstrated by 3D spheroid models [5]. CSCs also overexpress RRM2 and anti-apoptotic proteins, further shielding them from gemcitabine [1] [6].

Table 1: Key Resistance Mechanisms and Biomarkers

| Mechanism | Key Biomarkers | Functional Impact |

|---|---|---|

| DCK deficiency | Low DCK mRNA/protein | Reduced gemcitabine activation (IC50 ↑ 8x) |

| RRM1/RRM2 overexpression | High RRM1/RRM2 IHC staining | Sustained dNTP synthesis (dCTP ↑ 3.5x) |

| MRP5 upregulation | ABCC5 amplification | Gemcitabine efflux (intracellular ↓ 70%) |

| GLI-SOX2 axis activation | GLI1/2, SOX2 mRNA upregulation | TIC enrichment (sphere formation ↑ 4x) |

| EMT/CSC phenotype | N-cadherin+/EpCAM− | ENT1 loss (gemcitabine uptake ↓ 60%) |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

U347PV74IL

Related CAS

103882-84-4

GHS Hazard Statements

H302 (10.17%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (27.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (13.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (32.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H340 (25.42%): May cause genetic defects [Danger Germ cell mutagenicity];

H360 (86.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (11.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

NCI Cancer Drugs

US Brand Name(s): Gemzar

FDA Approval: Yes

Gemcitabine hydrochloride is approved to be used alone or with other drugs to treat: Breast cancer that cannot be treated with or that did not respond to chemotherapy that included an anthracycline drug. It is used with paclitaxel as first-line therapy for cancer that has metastasized (spread to other parts of the body).

Non-small cell lung cancer that is locally advanced or metastatic and cannot be removed by surgery. It is used with cisplatin.

Ovarian cancer that is advanced and has relapsed at least 6 months after treatment with platinum chemotherapy. It is used with carboplatin.

Pancreatic cancer. It is used alone in patients whose disease is locally advanced or metastatic and who have been treated with fluorouracil.

Gemcitabine hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Ribonucleoside-diphosphate reductase [EC:1.17.4.1]

RRM1 [HSA:6240] [KO:K10807]

Pictograms

Irritant;Health Hazard

Other CAS

12211-03-9

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients